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Compound of Interest

(2S)-2-(Fmoc-amino)tetradecanoic
Compound Name:

acid
CAS No.: 478706-50-2
Cat. No.: B6317205

Get Quote

Executive Summary & Application Context

(2S)-2-(Fmoc-amino)tetradecanoic acid (often abbreviated as Fmoc-C14-OH or Fmoc-
Myristyl-Gly-OH) is a critical lipidic amino acid (LAA) used in solid-phase peptide synthesis
(SPPS) to introduce lipophilicity into peptide drugs. This modification promotes albumin
binding, significantly extending the in vivo half-life of therapeutics (e.g., Liraglutide,
Semaglutide analogs).

Characterizing this molecule presents a unique spectroscopic challenge: it combines a rigid,
aromatic Fmoc protecting group with a highly flexible, hydrophobic C14 alkyl chain. This
amphiphilic nature leads to aggregation and micelle formation in standard NMR solvents, often
resulting in peak broadening that mimics impurities.

This guide compares the spectroscopic performance of Fmoc-C14-OH against standard non-
lipidic amino acids (e.g., Fmoc-Ala-OH) and evaluates solvent systems to ensure accurate
purity assessment.
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Comparative Analysis: Solvent Systems &

Structural Benchmarks
A. Solvent Selection: DMSO-de vs. CDCIs

The choice of solvent is the single most critical variable in obtaining a resolved spectrum for

Fmoc-C14-OH.
Feature DMSO-ds (Recommended) CDCIs (Alternative)
B Excellent for Fmoc & Polar ]
Solubility Excellent for C14 Alkyl Tail
Head
) Disrupts intermolecular H- Promotes H-bonding
H-Bonding

bonds

(concentration effects)

Amide Resolution

Sharp doublet (~7.6 ppm)

Often broad or undetectable

~1.56 ppm (overlaps with

Water Peak ~3.33 ppm (distinct)
-CH2)
) o ) High risk of reverse-micelle
Aggregation Minimizes aggregation )
formation
) Primary Choice for purity Secondary Choice only for tail
Verdict

assays.

analysis.

B. Spectral Signature: Lipidic vs. Standard Amino Acid
Comparing Fmoc-C14-OH with a standard Fmoc-Alanine-OH highlights the "Lipidic

Interference" phenomenon.

e Fmoc-Alanine-OH: Shows a clean doublet for the methyl group (~1.3 ppm).

e Fmoc-C14-OH: Displays a massive "Methylene Envelope" (integration ~20H) at 1.25 ppm.

o Critical Insight: In low-resolution scans, this envelope can obscure the

-protons or trace solvent impurities (like hexane or diethyl ether).
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o Validation Check: The integration ratio between the Fmoc aromatic protons (8H) and the
terminal methyl group (3H) must be exactly 2.66:1. Deviations indicate incomplete

coupling or protecting group loss.

Detailed Experimental Protocol
Protocol A: Standard Purity Assessment (DMSO-de)

Objective: Routine confirmation of structure and purity (>98%).
e Preparation: Weigh 10-15 mg of (2S)-2-(Fmoc-amino)tetradecanoic acid.

o Note: Do not exceed 20 mg/0.6 mL. Higher concentrations induce micelle formation,
broadening the alkyl signals.

e Solvation: Add 0.6 mL of DMSO-de (99.9% D).

o Homogenization: Vortex for 30 seconds. If the solution appears cloudy, sonicate at 40°C for

5 minutes.

o Checkpoint: The solution must be optically clear. Turbidity indicates aggregation, which will

ruin the NMR resolution.
e Acquisition:
o Scans: 64 (minimum) to resolve the amide doublet.

o Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the long alkyl

chain).
o Temperature: 298 K (25°C).

Protocol B: Variable Temperature (VT) NMR for
Aggregates

Objective: Resolution of broadened peaks due to hydrophobic collapse.

If the
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-proton (approx. 4.0 ppm) appears as a shapeless hump rather than a defined multiplet:

e Setup: Use the sample from Protocol A.

e Heating: Ramp temperature to 323 K (50°C) inside the probe.

o Equilibration: Allow 10 minutes for thermal equilibrium.

e Mechanism: Heat disrupts Van der Waals forces between C14 tails, sharpening the peaks

and revealing hidden splitting patterns.

Chemical Shift Data & Assignments

Reference: Tetramethylsilane (TMS) = 0.00 ppm. Solvent: DMSO-de at 298 K.

Shift ( Coupling (
Position Group Multiplicity Integration

ppm) Hz)
Aromatic Fmoc Ar-H 7.89 Doublet 2H 7.5
Aromatic Fmoc Ar-H 7.72 Doublet 2H 7.4
Amide -NH- 7.63 Doublet 1H 8.2
Aromatic Fmoc Ar-H 7.41 Triplet 2H 7.4
Aromatic Fmoc Ar-H 7.32 Triplet 2H 7.4
Fmoc Linker Fmoc -CHa- 4.20-4.35 Multiplet 2H
Fmoc Linker Fmoc -CH- 4.20-4.35 Multiplet 1H
_Carbon CH 3.95-4.05 Multiplet 1H
_Carbon CH, 1.55 - 1.70 Multiplet 2H
Bulk Chain -(CH2)10- 1.23 Broad Singlet ~20H
Terminal -CHs 0.85 Triplet 3H 6.8

Note: The Fmoc aliphatic protons (CH/CH2) often overlap with the
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-proton of the amino acid in the 4.0-4.4 ppm region. Integration of this entire cluster should
yield 4H.

Visualization of Logic & Workflow
Diagram 1: Characterization Decision Tree

This workflow ensures self-validating logic when encountering spectral anomalies common to
Lipidic Amino Acids.
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Start: 1H NMR of Fmoc-C14-OH

Select Solvent: DMSO-d6

Check Alpha-Proton (4.0 ppm) &
Alkyl Chain (1.2 ppm)

Are peaks broad/undefined?

Peaks Broad

Peaks Sharp

Run VT-NMR at 50°C
(Break Micelles)

# Re-evaluate

Perform Integration Check:
Fmoc(8H) : Methyl(3H) = 2.66

Ratio Matches

Pass: Purity Confirmed Fail: Check Deprotection

Click to download full resolution via product page

Caption: Decision logic for handling aggregation-induced broadening in lipidic amino acids.
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Diagram 2: Molecular Connectivity & Signhal Assignment

Visualizing the flow of magnetization and coupling connectivity.

Fmoc Aromatic Scalar Coupling Fmoc CH-CH2 g Carbamate NH COSY Correlation Alpha-CH 3-Coupling Beta-CH2 jerlap Bulk (CH2)10 Triplet Terminal CH3
(7.3-7.9 ppm) (4.2 - 4.4 ppm) (7.6 ppm) (4.0 ppm) (1.6 ppm) (1.23 ppm) (0.85 ppm)

Click to download full resolution via product page
Caption: Connectivity map correlating chemical structure to NMR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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